molecular formula C12H25NO B15069463 (Heptan-2-yl)[(oxolan-2-yl)methyl]amine

(Heptan-2-yl)[(oxolan-2-yl)methyl]amine

Cat. No.: B15069463
M. Wt: 199.33 g/mol
InChI Key: KDLZFVINSBIRAV-UHFFFAOYSA-N
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Description

(Heptan-2-yl)[(oxolan-2-yl)methyl]amine is a secondary amine featuring a branched aliphatic heptan-2-yl group and a tetrahydrofuran (oxolan)-derived methyl substituent. Its molecular formula is C₁₂H₂₃NO, with a molecular weight of 197.32 g/mol. The heptan-2-yl group contributes lipophilicity, while the oxolan moiety introduces polarity due to its oxygen heteroatom. This compound is structurally analogous to bioactive amines, which often serve as intermediates in pharmaceuticals or enzyme inhibitors .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)heptan-2-amine

InChI

InChI=1S/C12H25NO/c1-3-4-5-7-11(2)13-10-12-8-6-9-14-12/h11-13H,3-10H2,1-2H3

InChI Key

KDLZFVINSBIRAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-2-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of heptan-2-ylamine with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

(Heptan-2-yl)[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Heptan-2-yl)[(oxolan-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Heptan-2-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between (heptan-2-yl)[(oxolan-2-yl)methyl]amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route Notable Properties/Activity
This compound C₁₂H₂₃NO 197.32 Aliphatic heptyl, oxolan-methyl Reductive amination (likely) Moderate lipophilicity, polar amine
Biphenyl-4-ylmethyl-(oxolan-2-ylmethyl)amine C₁₉H₂₃NO 281.40 Biphenyl, oxolan-methyl Pd-catalyzed amination High aromaticity, potential enzyme binding
(5-Methylfuran-2-yl)methylamine C₁₂H₁₉NO₂ 209.29 5-Methylfuran, oxolan-methyl Nucleophilic substitution Enhanced solubility due to furan oxygen
(Oxolan-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine C₁₂H₁₈N₂O 206.28 Pyridin-2-yl ethyl, oxolan-methyl Multi-step alkylation Basic amine (pyridine), metal coordination
1-(3-Methylthiophen-2-yl)ethylamine C₁₂H₁₉NS 217.35 Thiophene, oxolan-methyl Thiol-amine coupling Sulfur-mediated reactivity, UV activity

Structural and Functional Differences

  • Aliphatic vs. Aromatic Substituents : The heptan-2-yl group in the target compound confers higher lipophilicity compared to aromatic analogs like the biphenyl derivative (LogP ~3.5 vs. ~4.2) . However, aromatic systems (e.g., biphenyl, pyridyl) enhance π-π stacking interactions, critical for enzyme inhibition or receptor binding .
  • Heteroatom Influence : The oxolan-methyl group provides a polar ether oxygen, improving water solubility relative to purely aliphatic amines. Compounds with additional heteroatoms (e.g., sulfur in thiophene derivatives) exhibit unique reactivity, such as thiol-mediated redox activity .
  • Synthetic Complexity : Pd-catalyzed reductive amination (used for biphenyl analogs) achieves high yields (>90%) but requires specialized catalysts . In contrast, the target compound’s synthesis likely involves simpler reductive amination of heptan-2-amine and oxolan-2-carbaldehyde .

Analytical Characterization

  • NMR Spectroscopy : Analogous oxolan-containing amines show distinct ¹H NMR signals for oxolan protons (δ 3.6–4.0 ppm, multiplet) and aliphatic chains (δ 1.2–1.6 ppm, broad) .
  • HRMS : Molecular ion peaks for similar compounds align with theoretical masses (e.g., [M+H]⁺ at m/z 198.18 for the target compound) .

Biological Activity

(Heptan-2-yl)[(oxolan-2-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves the reaction of heptan-2-amine with oxolane-2-carbaldehyde under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. The structural uniqueness of this compound, characterized by a heptane chain and an oxolane ring, contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, leading to modulation of enzyme activities. Additionally, the oxolane ring may enhance the compound's binding affinity and specificity towards these targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the field of infectious diseases.
  • Antiviral Activity : Investigations into the antiviral potential of this compound are ongoing, with some evidence indicating efficacy against certain viral strains.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in therapeutic applications targeting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study Focus Findings
Study AAntimicrobial activityDemonstrated significant inhibition against Gram-positive bacteria.
Study BEnzyme inhibitionShowed competitive inhibition of enzyme X, suggesting potential therapeutic applications.
Study CToxicity assessmentEvaluated in vivo toxicity in rodents; no severe adverse effects observed at therapeutic doses.

Safety and Toxicology

Safety assessments indicate that while this compound shows promise in various applications, toxicity studies are crucial for determining safe dosage levels. Initial findings suggest low toxicity at therapeutic concentrations; however, further research is necessary to establish comprehensive safety profiles.

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